molecular formula C18H20N4O4S B14934757 methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B14934757
M. Wt: 388.4 g/mol
InChI Key: ONQWESKGIIIAOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.

    Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

    Formation of the Benzoate Ester: The final step involves esterification with methyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various biological pathways. This inhibition leads to the modulation of cellular signaling pathways, resulting in its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like Zardaverine and Emorfazone.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety.

Uniqueness

Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its combination of a pyridazinone core with a thiomorpholine group, which imparts distinct pharmacological properties. This combination is less common in the literature compared to other pyridazinone derivatives .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 4-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H20N4O4S/c1-26-18(25)13-2-4-14(5-3-13)19-16(23)12-22-17(24)7-6-15(20-22)21-8-10-27-11-9-21/h2-7H,8-12H2,1H3,(H,19,23)

InChI Key

ONQWESKGIIIAOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

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